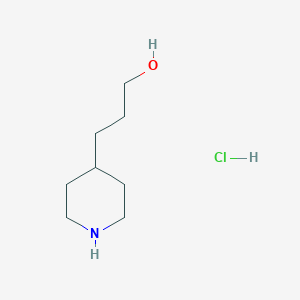

3-(Piperidin-4-YL)propan-1-OL hydrochloride

Vue d'ensemble

Description

3-(Piperidin-4-YL)propan-1-OL is a potent and selective inhibitor of the protein kinase activity of Pim1 . It inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis .

Molecular Structure Analysis

The molecular formula of 3-(Piperidin-4-YL)propan-1-OL hydrochloride is C8H17NO.HCl . It has a complexity of 79.3, a rotatable bond count of 3, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 2 .Chemical Reactions Analysis

3-(Piperidin-4-YL)propan-1-OL hydrochloride inhibits the phosphorylation of Pim1 at its optimal binding site, leading to cellular apoptosis . It has been shown to inhibit the growth of human tumor cells in vivo, as well as inhibiting cell proliferation in vitro .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Piperidin-4-YL)propan-1-OL hydrochloride include a molar refractivity of 53.3, a topological polar surface area of 32.26, and a heavy atom count of 11 .Applications De Recherche Scientifique

Parkinson’s Disease Management

Scientific Field

Neurology and Pharmacology

Application Summary

3-(Piperidin-4-YL)propan-1-OL hydrochloride, known as cycrimine, is used in the management and treatment of Parkinson’s disease. It acts as a central anticholinergic, helping to alleviate symptoms such as tremors and muscle rigidity .

Methods of Application

Cycrimine hydrochloride is administered orally. Dosage and treatment schedules are tailored to the individual’s needs, often starting with a low dose and gradually increasing based on the patient’s response and tolerance to the medication.

Results Summary

Patients treated with cycrimine hydrochloride have shown a reduction in tremors and improved motor function. The effectiveness of the drug is monitored through neurological assessments and patient-reported outcomes.

Antidyskinesia Treatment

Scientific Field

Movement Disorders

Application Summary

As an antidyskinesia agent, cycrimine hydrochloride helps to reduce involuntary movements, particularly those associated with the use of certain tranquilizers .

Methods of Application

The compound is used in a clinical setting, with dosages adjusted according to the severity of the dyskinesia and the patient’s response to the treatment.

Results Summary

Clinical trials have reported a significant decrease in dyskinetic symptoms, enhancing the quality of life for patients. The results are quantified using scales like the Dyskinesia Rating Scale.

Muscarinic Antagonist

Scientific Field

Pharmacodynamics

Application Summary

Cycrimine hydrochloride functions as a muscarinic antagonist, blocking the actions of acetylcholine, which can be beneficial in various conditions where parasympathetic activity needs to be reduced .

Methods of Application

The drug is administered under controlled conditions, with careful monitoring of vital signs to assess its anticholinergic effects.

Results Summary

The use of cycrimine hydrochloride as a muscarinic antagonist has shown a decrease in excessive parasympathetic activity, with outcomes measured through physiological parameters.

Anticancer Research

Scientific Field

Oncology

Application Summary

Piperidine derivatives, including cycrimine, are being explored for their potential anticancer properties. They may interfere with cancer cell proliferation and survival .

Methods of Application

In vitro studies involve treating cancer cell lines with cycrimine hydrochloride and observing its effects on cell viability and apoptosis.

Results Summary

Preliminary data suggest that cycrimine can induce cancer cell death and inhibit tumor growth, with results supported by cell viability assays and flow cytometry analyses.

Antimicrobial Activity

Scientific Field

Microbiology

Application Summary

Research indicates that piperidine compounds may possess antimicrobial properties, useful in combating bacterial and fungal infections .

Methods of Application

Laboratory tests such as disk diffusion and MIC (Minimum Inhibitory Concentration) assays are used to evaluate the antimicrobial efficacy of cycrimine hydrochloride.

Results Summary

Studies have shown that cycrimine hydrochloride can inhibit the growth of certain pathogens, with effectiveness quantified by measuring zones of inhibition and MIC values.

Neuroprotective Effects

Scientific Field

Neuropharmacology

Application Summary

Cycrimine hydrochloride is being studied for its potential neuroprotective effects, possibly aiding in the treatment of neurodegenerative diseases beyond Parkinson’s disease .

Methods of Application

Animal models and cell cultures are used to assess the neuroprotective properties of the compound, focusing on its ability to preserve neuronal integrity.

Results Summary

Experimental findings suggest that cycrimine hydrochloride may protect neurons from degenerative processes, with assessments based on histological analysis and biomarker measurements.

Antiviral Research

Scientific Field

Virology

Application Summary

Piperidine derivatives, including 3-(Piperidin-4-YL)propan-1-OL hydrochloride, are being investigated for their potential antiviral properties against a range of viruses .

Methods of Application

The compound is tested in vitro against various viral strains to assess its efficacy in inhibiting viral replication. The methods include cell culture assays and the measurement of virus-induced cytopathic effects.

Results Summary

The results have shown promise in reducing viral load in infected cell cultures, with quantitative data indicating a decrease in viral replication markers.

Antihypertensive Effects

Scientific Field

Cardiovascular Pharmacology

Application Summary

Research suggests that piperidine derivatives may have antihypertensive effects, potentially useful in managing high blood pressure .

Methods of Application

The efficacy of the compound is evaluated through animal models with induced hypertension. Blood pressure measurements are taken before and after administration to gauge the drug’s impact.

Analgesic Properties

Scientific Field

Pain Management

Application Summary

The analgesic properties of piperidine derivatives are explored for their ability to alleviate pain without the addictive potential of opioids .

Methods of Application

Analgesic efficacy is tested using standard pain models in animals, such as the hot plate test and tail-flick test, to measure pain thresholds and responses.

Results Summary

The compound has demonstrated a dose-dependent increase in pain tolerance, with results suggesting a viable alternative to traditional pain medications.

Anti-Alzheimer’s Research

Scientific Field

Neurodegenerative Diseases

Application Summary

Piperidine derivatives are studied for their potential role in treating Alzheimer’s disease, particularly in inhibiting enzymes linked to the disease’s progression .

Methods of Application

In vitro assays are conducted to test the compound’s ability to inhibit key enzymes like acetylcholinesterase. Additionally, animal models are used to observe cognitive improvements.

Results Summary

Findings suggest that the compound can effectively inhibit enzyme activity and improve cognitive functions in animal models, offering hope for therapeutic applications in Alzheimer’s disease.

Antipsychotic Effects

Scientific Field

Psychiatry

Application Summary

The antipsychotic effects of piperidine derivatives are being examined for their potential to treat psychiatric disorders without the side effects of current antipsychotics .

Methods of Application

Clinical trials are conducted with patients diagnosed with psychiatric disorders, monitoring the compound’s effects on symptoms and overall mental health.

Results Summary

Early clinical results show a reduction in psychotic symptoms and an improved side-effect profile compared to traditional antipsychotics.

Anticoagulant Potential

Scientific Field

Hematology

Application Summary

Studies are investigating the anticoagulant potential of piperidine derivatives, which could lead to new treatments for preventing blood clots .

Methods of Application

The anticoagulant properties are assessed through in vitro coagulation assays and in vivo models to determine the compound’s effect on blood clotting mechanisms.

Results Summary

The research indicates that the compound may prolong clotting times, suggesting its utility as an anticoagulant. However, further studies are needed to confirm these findings.

These additional applications highlight the versatility of “3-(Piperidin-4-YL)propan-1-OL hydrochloride” in scientific research, with potential benefits across various medical fields. As with any scientific research, these applications are subject to ongoing investigation and clinical validation. The information provided is based on my last update and should be verified with current scientific literature for the most recent data.

Cognitive Enhancer in Neurodegenerative Diseases

Application Summary

This compound is being studied for its potential as a cognitive enhancer, particularly in neurodegenerative diseases like Alzheimer’s and dementia, where cognitive decline is a major symptom .

Methods of Application

The application involves preclinical trials using animal models that mimic human neurodegenerative conditions. The compound is administered, and cognitive performance is assessed through behavioral tasks designed to evaluate memory, learning, and executive functions.

Results Summary

Initial results have shown improvement in cognitive tasks in treated subjects, suggesting potential benefits for human therapeutic use. However, these findings are preliminary and require further clinical trials.

Treatment of Muscular Spasms

Scientific Field

Neuromuscular Medicine

Application Summary

Due to its anticholinergic properties, this compound is used to treat various types of muscular spasms and to ameliorate uncoordinated muscular movements that can accompany the use of several tranquilizers .

Methods of Application

The treatment protocol includes oral administration of the compound, with dosages adjusted based on the severity of the spasms and the patient’s response to the medication.

Results Summary

Patients have reported a decrease in the frequency and intensity of muscular spasms, contributing to improved motor function and quality of life.

Antimalarial Activity

Scientific Field

Infectious Diseases

Application Summary

Piperidine derivatives are being explored for their potential antimalarial activity, which could offer a new avenue for treating this life-threatening disease .

Methods of Application

In vitro assays are conducted with Plasmodium falciparum, the parasite responsible for malaria, to evaluate the efficacy of the compound in inhibiting parasite growth.

Results Summary

The compound has shown inhibitory effects on the parasite in laboratory settings, indicating its potential as an antimalarial agent. Further studies are needed to confirm these results in clinical settings.

Anti-Inflammatory Properties

Scientific Field

Immunopharmacology

Application Summary

The anti-inflammatory properties of piperidine derivatives are being investigated for their potential to treat chronic inflammatory conditions .

Methods of Application

The compound is tested in animal models with induced inflammation, and its effects are measured using biomarkers of inflammation such as cytokine levels.

Results Summary

There has been a noted reduction in inflammatory markers in treated subjects, suggesting the compound’s efficacy as an anti-inflammatory agent.

Bronsted Base in Organic Synthesis

Scientific Field

Organic Chemistry

Application Summary

As a Bronsted base, this compound is used in organic synthesis, particularly in reactions where a proton acceptor is required .

Methods of Application

The compound is utilized in various synthetic pathways, including catalysis and as a reagent in the formation of carbon-nitrogen bonds.

Results Summary

Its use as a base has facilitated the synthesis of numerous organic compounds, demonstrating its versatility and importance in chemical synthesis.

11β-Hydroxysteroid Dehydrogenase Type 1 Inhibition

Scientific Field

Endocrinology

Application Summary

This compound is part of ongoing research into inhibitors of 11β-hydroxysteroid dehydrogenase type 1, which is implicated in diseases associated with cortisol abnormalities .

Safety And Hazards

Propriétés

IUPAC Name |

3-piperidin-4-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c10-7-1-2-8-3-5-9-6-4-8;/h8-10H,1-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENDTQFJHJVHQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593662 | |

| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Piperidin-4-YL)propan-1-OL hydrochloride | |

CAS RN |

155270-01-2 | |

| Record name | 4-Piperidinepropanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155270-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Piperidin-4-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(piperidin-4-yl)propan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(Azetidin-3-yl)methyl]benzamide](/img/structure/B174106.png)

![Cyclohexanone, 4-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B174111.png)

![Bis[(2-di-i-propylphosphino]ethyl)amine](/img/structure/B174116.png)

![2,3-Dimethyl-5,6,7,8-tetrahydrofuro[2,3-b]quinolin-4-amine](/img/structure/B174136.png)